Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate
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Overview
Description
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate is an organic compound that belongs to the class of esters. It is characterized by the presence of a tert-butoxycarbonyl (Boc) protecting group, an amino group, and a nitrophenyl moiety. This compound is often used in organic synthesis and research due to its unique structural features.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate typically involves the following steps:
Protection of the amino group: The amino group is protected using tert-butoxycarbonyl chloride (Boc-Cl) in the presence of a base such as triethylamine.
Formation of the ester: The protected amino acid is then esterified using methanol and a catalyst like sulfuric acid or hydrochloric acid.
Nitration: The aromatic ring is nitrated using a mixture of concentrated nitric acid and sulfuric acid.
Industrial Production Methods
Industrial production methods for this compound would likely involve large-scale versions of the above synthetic routes, with optimizations for yield, purity, and cost-effectiveness. Continuous flow reactors and automated synthesis platforms might be employed to enhance efficiency.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas with a palladium catalyst.
Reduction: The ester group can be hydrolyzed to a carboxylic acid using aqueous sodium hydroxide.
Substitution: The Boc protecting group can be removed under acidic conditions, such as with trifluoroacetic acid.
Common Reagents and Conditions
Oxidation: Hydrogen gas, palladium on carbon.
Reduction: Sodium hydroxide, water.
Substitution: Trifluoroacetic acid, dichloromethane.
Major Products Formed
Reduction of the nitro group: 2-Amino-2-(2-nitrophenyl)acetic acid.
Hydrolysis of the ester: 2-((tert-Butoxycarbonyl)amino)-2-(2-nitrophenyl)acetic acid.
Deprotection of the Boc group: 2-Amino-2-(2-nitrophenyl)acetic acid.
Scientific Research Applications
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate has various applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex molecules.
Biology: Employed in the study of enzyme-substrate interactions due to its structural features.
Medicine: Potential use in drug development as a precursor for bioactive compounds.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action for this compound would depend on its specific application. For instance, in drug development, it might act as a prodrug that releases an active pharmaceutical ingredient upon metabolic conversion. The molecular targets and pathways involved would vary based on the specific bioactive compound it is converted into.
Comparison with Similar Compounds
Similar Compounds
Methyl 2-amino-2-(2-nitrophenyl)acetate: Lacks the Boc protecting group.
Methyl 2-((tert-butoxycarbonyl)amino)-2-(4-nitrophenyl)acetate: Has a nitro group at a different position on the aromatic ring.
Ethyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate: Has an ethyl ester instead of a methyl ester.
Uniqueness
Methyl 2-((tert-butoxycarbonyl)amino)-2-(2-nitrophenyl)acetate is unique due to the combination of its Boc-protected amino group and the nitrophenyl moiety, which provides specific reactivity and stability characteristics useful in synthetic chemistry.
Properties
IUPAC Name |
methyl 2-[(2-methylpropan-2-yl)oxycarbonylamino]-2-(2-nitrophenyl)acetate |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N2O6/c1-14(2,3)22-13(18)15-11(12(17)21-4)9-7-5-6-8-10(9)16(19)20/h5-8,11H,1-4H3,(H,15,18) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NUGIAJUXVQMDLV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC(C1=CC=CC=C1[N+](=O)[O-])C(=O)OC |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N2O6 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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